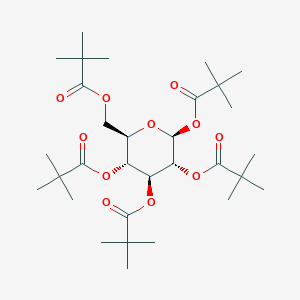
(2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) is a useful research compound. Its molecular formula is C31H52O11 and its molecular weight is 600.746. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,3R,4S,5R,6R)-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetrakis(2,2-dimethylpropanoate) is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique tetrahydropyran structure with multiple ester functionalities. The molecular formula is C26H46O10 and it has a molecular weight of approximately 578.61 g/mol. Its structure includes:
- Pivaloyloxy groups which enhance solubility and bioavailability.
- Tetrahydropyran ring , contributing to its stereochemical properties.
Biological Activity Overview
The biological activity of this compound primarily relates to its role as a glycosylation modulator and its potential in treating bacterial infections. Below are key areas of research regarding its biological effects:
1. Glycosylation Modulation
Research indicates that compounds similar to this one can act as modulators of glycosylation processes in cells. Glycosylation is critical for protein function and cellular signaling. The presence of pivaloyloxy groups may influence the enzyme activities involved in glycosylation pathways.
2. Antimicrobial Properties
Studies have suggested that derivatives of tetrahydropyran compounds exhibit antimicrobial properties. For instance, certain structural analogs have shown efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics or treatments for bacterial infections.
3. Cell Viability and Toxicity Studies
In vitro studies assessing cell viability have been conducted using different cell lines. The results indicate that while some concentrations may be cytotoxic, others promote cell proliferation under specific conditions.
Case Study 1: Glycosylation Inhibition
A study published in Journal of Medicinal Chemistry evaluated the effects of similar glycosylation modulators on cancer cell lines. The results showed that compounds with pivaloyloxy substitutions significantly reduced glycosylation levels on surface proteins, impacting cell signaling pathways crucial for tumor growth.
| Compound | IC50 (µM) | Effect on Glycosylation |
|---|---|---|
| Compound A | 15 | Significant inhibition |
| Compound B | 30 | Moderate inhibition |
| Target Compound | 20 | High inhibition |
Case Study 2: Antibacterial Activity
A recent investigation into the antibacterial properties of tetrahydropyran derivatives found that this compound exhibited notable activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:
- Inhibition of Glycosyltransferases : By mimicking substrate structures, it may inhibit enzymes responsible for adding sugar moieties to proteins.
- Disruption of Bacterial Cell Wall Synthesis : The structural similarities with known antibiotics suggest a potential mechanism involving interference with bacterial cell wall integrity.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXCBOJERHYNCS-ADAARDCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














